molecular formula C14H12ClFN6O2S B455394 N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE

Cat. No.: B455394
M. Wt: 382.8g/mol
InChI Key: RXFCRIDXXNZVKR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE is a synthetic organic compound that belongs to the class of thiadiazoles Thiadiazoles are heterocyclic compounds containing a five-membered ring with two nitrogen atoms and one sulfur atom

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE typically involves multiple steps, starting from readily available starting materials. A common synthetic route may include:

    Formation of the Thiadiazole Ring: This step involves the cyclization of appropriate precursors to form the 1,3,4-thiadiazole ring.

    Introduction of the Anilino Group: The anilino group (3-chloro-4-fluoroanilino) is introduced through a nucleophilic substitution reaction.

    Attachment of the Pyrazolyl Group: The pyrazolyl group is attached via a condensation reaction with the thiadiazole ring.

    Nitration and Methylation: The nitro and methyl groups are introduced through nitration and methylation reactions, respectively.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: Reduction reactions can convert nitro groups to amino groups.

    Substitution: Halogen atoms (chloro and fluoro) can be substituted with other nucleophiles.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO4), hydrogen peroxide (H2O2).

    Reducing Agents: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Nucleophiles: Ammonia (NH3), hydroxide ions (OH-).

Major Products

    Oxidation Products: Corresponding oxides and hydroxyl derivatives.

    Reduction Products: Amino derivatives.

    Substitution Products: Compounds with substituted halogen atoms.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activities, such as antimicrobial and anticancer properties.

    Medicine: Explored as a potential drug candidate for various diseases.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE depends on its specific application. In biological systems, it may interact with molecular targets such as enzymes, receptors, and DNA. The presence of functional groups like nitro and halogen atoms can influence its binding affinity and specificity.

Comparison with Similar Compounds

Similar Compounds

    2-(3-chloro-4-fluoroanilino)-1,3,4-thiadiazole: Lacks the pyrazolyl and nitro groups.

    5-(4-nitro-3,5-dimethyl-1H-pyrazol-1-yl)-1,3,4-thiadiazole: Lacks the anilino group.

    2-(3-chloro-4-fluoroanilino)-5-methyl-1,3,4-thiadiazole: Lacks the pyrazolyl and nitro groups.

Uniqueness

The unique combination of functional groups in N-(3-CHLORO-4-FLUOROPHENYL)-N-{5-[(3,5-DIMETHYL-4-NITRO-1H-PYRAZOL-1-YL)METHYL]-1,3,4-THIADIAZOL-2-YL}AMINE imparts distinct chemical properties and potential applications. The presence of both electron-withdrawing (nitro, chloro, fluoro) and electron-donating (methyl, anilino) groups can influence its reactivity and interactions with biological targets.

Properties

Molecular Formula

C14H12ClFN6O2S

Molecular Weight

382.8g/mol

IUPAC Name

N-(3-chloro-4-fluorophenyl)-5-[(3,5-dimethyl-4-nitropyrazol-1-yl)methyl]-1,3,4-thiadiazol-2-amine

InChI

InChI=1S/C14H12ClFN6O2S/c1-7-13(22(23)24)8(2)21(20-7)6-12-18-19-14(25-12)17-9-3-4-11(16)10(15)5-9/h3-5H,6H2,1-2H3,(H,17,19)

InChI Key

RXFCRIDXXNZVKR-UHFFFAOYSA-N

SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl)C)[N+](=O)[O-]

Canonical SMILES

CC1=C(C(=NN1CC2=NN=C(S2)NC3=CC(=C(C=C3)F)Cl)C)[N+](=O)[O-]

Origin of Product

United States

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